1,3-diphenyl-1H-pyrazole-4-carboxylic acid
Overview
Description
1,3-Diphenyl-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2, and are known for their diverse range of biological activities and applications in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives, including 1,3-diphenyl-1H-pyrazole-4-carboxylic acid, often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their derivatives. An improved synthesis method for 1H-pyrazole-4-carboxylic acid has been reported, which involves Claisen condensation, cyclization, deamination, and hydrolysis reactions, leading to a significant increase in yield from 70% to 97.1% . Additionally, various functionalization reactions have been explored to create a wide array of pyrazole derivatives. For instance, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine has been studied, yielding corresponding carboxamide derivatives . Other reactions include the conversion of pyrazole-carboxylic acid chloride into amide derivatives through reactions with different amines .
Molecular Structure Analysis
The molecular structures of synthesized pyrazole derivatives are typically characterized using spectroscopic methods such as 1H NMR, 13C NMR, Mass, FTIR, and elemental analysis . These techniques provide detailed information about the chemical environment of atoms within the molecule, the presence of functional groups, and the overall molecular framework.
Chemical Reactions Analysis
Pyrazole derivatives undergo a variety of chemical reactions that lead to the formation of new compounds with potential biological activities. For example, the reaction of pyrazole-3-carboxylic acid chloride with hydroxylamines and carbazates yields novel N-substituted carboxamides and carboxylates . Cyclocondensation reactions of pyrazoles with hydrazine hydrate can produce pyrazolo[3,4-d]pyridazines . Furthermore, the functionalization of pyrazole-3-carboxylic acid with aminophenols has been explored, resulting in the formation of N-(hydroxyphenyl)pyrazole-3-carboxamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid and its derivatives are influenced by the substituents attached to the pyrazole ring. These properties include solubility, melting point, and reactivity, which are essential for determining the compound's suitability for various applications. The introduction of different functional groups through reactions can significantly alter these properties, thereby expanding the potential uses of these compounds in medicinal chemistry and materials science.
Scientific Research Applications
Synthesis and Characterization
1,3-Diphenyl-1H-pyrazole-4-carboxylic acid and its derivatives are primarily used in the field of organic synthesis. For example, the compound 4-(ethoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carboxylic acid has been obtained through specific reactions and further used to synthesize a range of pyrazole dicarboxylic acid derivatives. These compounds are characterized using techniques like NMR, Mass, FTIR, and elemental analysis, underscoring their potential in synthetic organic chemistry (Kasımoğulları & Arslan, 2010).
Reactions with Hydroxylamines and Carbazates
In another study, 1H-pyrazole-3-carboxylic acid was transformed through reactions with various hydroxylamine and carbazate derivatives, leading to the creation of novel N-substituted pyrazole carboxamides and carboxylates. This research expands the potential applications of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid in creating diverse organic compounds with possible pharmaceutical significance (Korkusuz & Yıldırım, 2010).
Potential in Antimicrobial and Antidiabetic Activities
Some derivatives of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid have been evaluated for their antimicrobial properties, demonstrating significant activity against both Gram-positive and Gram-negative bacteria. This indicates the potential of these compounds in the development of new antimicrobial agents (Bildirici, Şener, & Tozlu, 2007). Moreover, a novel series of these compounds have shown promising antidiabetic activities in vitro, suggesting their possible application in the treatment of diabetes (Biointerface Research in Applied Chemistry, 2020).
Antioxidant and Antimicrobial Activity
A study demonstrated that certain synthesized compounds involving 1,3-diphenyl-1H-pyrazole-4-carboxylic acid exhibit good antimicrobial and antioxidant activity, indicating their potential use in medical and pharmaceutical applications [(Umesha, Rai, & Harish Nayaka, 2009)](https://consensus.app/papers/antimicrobial-activity-umesha/0df272013ab45a609505ebf1bc051f7e/?utm_source=chatgpt).
Ionization Constants and Structural Effects
Research on the ionization constants of pyrazole carboxylic acid derivatives, including 1,3-diphenyl-1H-pyrazole-4-carboxylic acid, in different solvent mixtures has been conducted. This study helps in understanding the effects of structure and solvent on the acidity of these compounds, which is crucial for their applications in various chemical reactions and potential pharmaceutical uses (Alkan et al., 2009).
Future Directions
properties
IUPAC Name |
1,3-diphenylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-16(20)14-11-18(13-9-5-2-6-10-13)17-15(14)12-7-3-1-4-8-12/h1-11H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDDCLPBNWLJLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357213 | |
Record name | 1,3-diphenyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-diphenyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
77169-12-1 | |
Record name | 1,3-diphenyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-diphenyl-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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